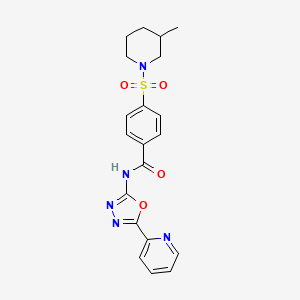

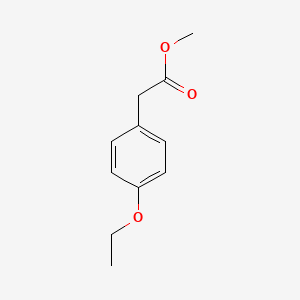

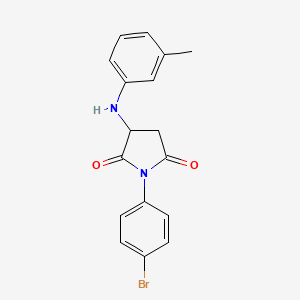

![molecular formula C12H22N2O2 B3008749 Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1257389-30-2](/img/structure/B3008749.png)

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a compound that belongs to the class of organic chemicals known as azaspiroheptanes. These compounds are characterized by a seven-membered ring system that contains both nitrogen and carbon atoms. The specific compound is not directly described in the provided papers, but related compounds with similar structural motifs are discussed. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound with potential for further selective derivatization on its azetidine and cyclobutane rings, which could be relevant for the synthesis of compounds related to tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate .

Synthesis Analysis

The synthesis of related azaspiroheptane derivatives has been reported with efficient and scalable routes. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two scalable synthetic routes, which are significant for accessing novel compounds that complement piperidine ring systems . Another related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is synthesized from a commercially available chiral lactone, with a key step involving an epimerization/hydrolysis process to avoid tedious purification, yielding the product in 43% over nine chemical transformations . These methods could potentially be adapted for the synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate.

Molecular Structure Analysis

The molecular structure of azaspiroheptane derivatives is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of the compounds discussed in the papers, the structures include azetidine and cyclobutane rings , or a 3-azabicyclo[4.1.0]heptane framework . These structural features are important as they influence the chemical reactivity and physical properties of the molecules.

Chemical Reactions Analysis

The chemical reactivity of azaspiroheptane derivatives is influenced by the functional groups attached to the spirocyclic core. The bifunctional nature of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate suggests that it can undergo selective derivatization, which is a valuable trait for the synthesis of diverse chemical entities . The presence of hydroxymethyl and carboxylate groups in tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate indicates potential for further chemical transformations, such as esterification or oxidation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate are not directly reported, the properties of similar compounds can provide insights. The tert-butyl group is known to impart steric bulk, which can affect the solubility and boiling point of the compound. The presence of a nitrogen atom in the ring system can influence the basicity and hydrogen bonding capability of the molecule. The synthesis routes described for related compounds suggest that these molecules can be obtained in pure form, which is essential for characterizing their physical and chemical properties .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Enantioselective Synthesis : Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate derivatives are used in enantioselective synthesis, particularly in the preparation of 4-methyleneproline scaffolds, a key element in antiviral drugs like ledipasvir (López et al., 2020).

Versatile Intermediate for Medicinal Chemistry : It acts as an intermediate in synthesizing bifunctional compounds, providing a gateway to novel compounds with potential in different chemical spaces (Meyers et al., 2009).

Regioselective Cycloaddition : This compound is involved in regioselective cycloaddition reactions, yielding derivatives like substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Antibacterial Drug Synthesis : It is utilized in designing and synthesizing novel quinolines with potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Synthesis of Biologically Active Compounds : Its derivatives are important intermediates in synthesizing biologically active compounds such as omisertinib (Zhao et al., 2017).

NMR Spectroscopy Application : NMR spectroscopy uses this compound for absolute configuration assignments, crucial in understanding stereochemistry (Jakubowska et al., 2013).

JAK1-selective Inhibitor Design : It is central in the design of JAK1 selective inhibitors, useful in the development of new therapeutic drugs (Chough et al., 2018).

Stereochemical Structure-Activity Relationships : This compound helps in understanding stereochemical structure-activity relationships in antibacterial agents (Kimura et al., 1994).

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate. For instance, the compound should be stored at a temperature of 4°C . Additionally, the compound’s action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.

Propriétés

IUPAC Name |

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPGLKQZFNBZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

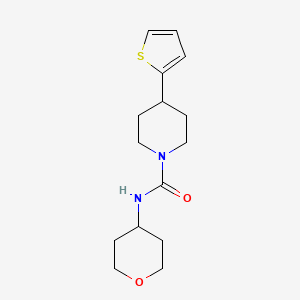

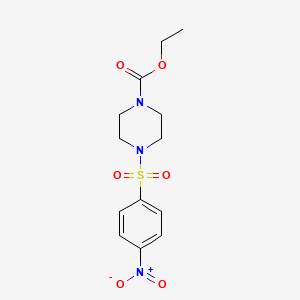

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)

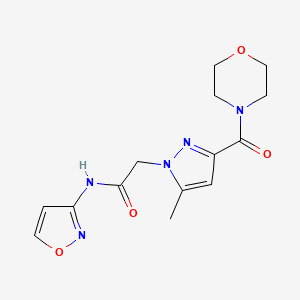

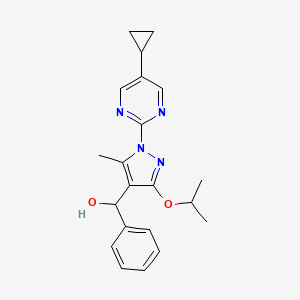

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

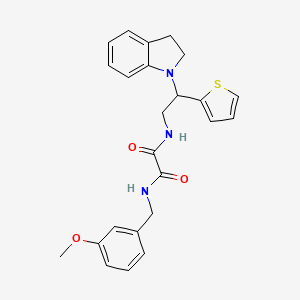

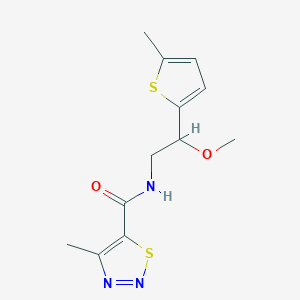

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)